molecular formula C9H8ClFO B11908234 5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol

5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B11908234
M. Wt: 186.61 g/mol
InChI Key: OCOCQNNOYDSZRU-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C9H8ClFO It is a derivative of indanone, featuring both chlorine and fluorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2,3-dihydro-1H-inden-1-one and fluorinating agents.

    Reduction: The carbonyl group of the indanone is reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be further reduced to remove the halogen substituents using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: NaBH4, LiAlH4, or Pd/C.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one.

    Reduction: 5-Chloro-4-fluoro-2,3-dihydro-1H-indane.

    Substitution: Various substituted indanols depending on the nucleophile used.

Scientific Research Applications

5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2,3-dihydro-1H-inden-1-ol: Lacks the fluorine substituent, resulting in different chemical and biological properties.

    4-Fluoro-2,3-dihydro-1H-inden-1-ol: Lacks the chlorine substituent, affecting its reactivity and applications.

    5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one: The ketone analog of the compound, with distinct chemical behavior.

Uniqueness

5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

5-chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H8ClFO/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3,8,12H,2,4H2

InChI Key

OCOCQNNOYDSZRU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2F)Cl

Origin of Product

United States

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